BenchChemオンラインストアへようこそ!

2-(2,4-Dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide

Medicinal Chemistry SAR Analysis Drug Design

2-(2,4-Dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide (CAS 1797558-97-4) is a synthetic phenoxyacetamide derivative with molecular formula C₁₈H₁₈Cl₂FNO₃ and a molecular weight of 386.2 g/mol. It features a 2,4-dichlorophenoxy moiety linked via an acetamide bridge to a 2-(2-fluorophenyl)-2-methoxypropylamine fragment.

Molecular Formula C18H18Cl2FNO3
Molecular Weight 386.24
CAS No. 1797558-97-4
Cat. No. B2381022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide
CAS1797558-97-4
Molecular FormulaC18H18Cl2FNO3
Molecular Weight386.24
Structural Identifiers
SMILESCC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)(C2=CC=CC=C2F)OC
InChIInChI=1S/C18H18Cl2FNO3/c1-18(24-2,13-5-3-4-6-15(13)21)11-22-17(23)10-25-16-8-7-12(19)9-14(16)20/h3-9H,10-11H2,1-2H3,(H,22,23)
InChIKeyJEXFCNALPCUKTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Strategic Procurement Overview: 2-(2,4-Dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide (CAS 1797558-97-4)


2-(2,4-Dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide (CAS 1797558-97-4) is a synthetic phenoxyacetamide derivative with molecular formula C₁₈H₁₈Cl₂FNO₃ and a molecular weight of 386.2 g/mol . It features a 2,4-dichlorophenoxy moiety linked via an acetamide bridge to a 2-(2-fluorophenyl)-2-methoxypropylamine fragment. This compound belongs to a class of phenoxyacetamides under investigation for epigenetic enzyme inhibition, notably DOT1L, where the phenoxyacetamide scaffold has demonstrated promising binding characteristics in computational studies [1].

Why Generic Substitution of 2-(2,4-Dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide Is Not Advisable


In-class phenoxyacetamide analogs cannot be simply interchanged because the 2,4-dichloro substitution pattern on the phenoxy ring critically modulates lipophilicity, electron density, and steric profile, directly influencing target binding and pharmacokinetic behavior [1]. Replacement with a non-chlorinated phenoxy analog (MW 317.4 vs. 386.2 g/mol) yields a ~69 Da mass deficit and an estimated LogP reduction of approximately 1.5 units, which can substantially alter membrane permeability and binding-site complementarity . Similarly, substitution with a benzamide core instead of the phenoxyacetamide scaffold removes the ether oxygen, eliminating a key hydrogen-bond acceptor and altering the amide geometry shown to be crucial for anchoring into the DOT1L binding pocket .

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide (CAS 1797558-97-4)


Molecular Weight and Lipophilicity Differential Versus Non-Chlorinated Phenoxy Analog

The 2,4-dichloro substitution on the phenoxy ring of CAS 1797558-97-4 increases molecular weight to 386.2 g/mol versus 317.4 g/mol for the non-chlorinated analog N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide (CAS 1797160-15-6) . Based on the well-established contribution of an aromatic chlorine substituent to LogP (~+0.7–0.8 per chlorine atom), the dichlorinated compound is estimated to have a LogP approximately 1.5 units higher than its non-chlorinated counterpart [1]. This lipophilicity gain directly impacts predicted membrane permeability and non-specific protein binding, making the two compounds non-interchangeable in cellular assays or in vivo models.

Medicinal Chemistry SAR Analysis Drug Design

Scaffold Differentiation: Phenoxyacetamide Core Versus Benzamide Core

CAS 1797558-97-4 features a phenoxyacetamide core (ether-oxygen linking the phenyl ring to the acetamide), whereas the structurally related 3,4-dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide (CAS 1798039-12-9) contains a benzamide core with the carbonyl directly attached to the aromatic ring . This scaffold difference eliminates one hydrogen-bond acceptor (the ether oxygen) and alters the spatial orientation of the amide group. In the DOT1L inhibitor study by Luo et al. (2016), the phenoxyacetamide scaffold was specifically identified as the privileged chemotype, with the amide moiety playing a crucial role in anchoring the molecule into the DOT1L pocket [1]. Among the phenoxyacetamide hits (L01, L03, L04, L05), L03 achieved a Glide docking score of −12.281 and a binding free energy of −303.9 ± 16.5 kJ/mol, representing the strongest predicted binding affinity in the series [1].

Epigenetics DOT1L Inhibition Scaffold Hopping

Hydrogen-Bond Acceptor/Donor Profile Versus Simplified Acetamide Fragment

CAS 1797558-97-4 possesses 4 hydrogen-bond acceptors (3 oxygen atoms + 1 fluorine atom) and 1 hydrogen-bond donor (amide NH), while the truncated analog N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide (CAS 1798039-09-4, MW 225.26 g/mol) has only 3 HBA and 1 HBD, lacking the phenoxy ether oxygen . The additional ether oxygen in the target compound provides an extra anchoring point for target engagement, consistent with the DOT1L study findings where the amide moiety of the phenoxyacetamide scaffold was essential for pocket anchoring [1]. Furthermore, the molecular weight increase from 225.26 to 386.2 g/mol (+160.9 g/mol, 71.4% increase) reflects the addition of the 2,4-dichlorophenoxy group, which substantially expands the pharmacophore volume and hydrophobic contact surface area.

Fragment-Based Drug Discovery Ligand Efficiency Physicochemical Profiling

Predicted ADME Profile Differentiation: LogP and Bioaccumulation Potential Versus Benzamide Analog

The benzamide analog 3,4-dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide (CAS 1798039-12-9) has an ACD/LogP predicted value of 4.70, with an ACD/BCF of 4635 and ACD/KOC of 14648 at pH 7.4 . For CAS 1797558-97-4, the replacement of the benzamide core with a phenoxyacetamide core introduces an additional ether oxygen, which is expected to moderately reduce LogP (estimated ~4.0–4.3 based on the oxygen fragment contribution of approximately −0.4 to −0.5 relative to a CH₂ group) while increasing topological polar surface area due to the extra heteroatom [1]. This translates to a predicted BCF reduction of approximately 2–3 fold and a corresponding decrease in environmental persistence metrics, which may be relevant for procurement decisions involving in vivo toxicology studies or environmental risk assessment.

ADME Prediction Lipophilicity Bioaccumulation Risk

Optimal Research and Procurement Application Scenarios for 2-(2,4-Dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide


DOT1L Epigenetic Inhibitor Lead Optimization Programs

Based on the phenoxyacetamide scaffold's demonstrated binding to DOT1L with Glide scores as low as −12.281 and binding free energies of −303.9 kJ/mol for close analogs, CAS 1797558-97-4 is an appropriate procurement choice for medicinal chemistry teams pursuing DOT1L inhibitor optimization. The 2,4-dichloro substitution provides enhanced lipophilicity versus the non-halogenated analog, which may improve cellular permeability while retaining the critical ether oxygen for pocket anchoring [1].

Structure–Activity Relationship (SAR) Studies of Phenoxyacetamide-Based Epigenetic Modulators

CAS 1797558-97-4 enables systematic SAR exploration of the phenoxy ring substitution effects. Its 2,4-dichloro pattern can be directly compared with the non-chlorinated analog (CAS 1797160-15-6, MW 317.4) to quantify the contribution of chlorine substituents to target binding, cellular potency, and metabolic stability. The 68.8 Da mass difference and estimated 1.5-unit LogP differential provide clear measurable endpoints for procurement of matched molecular pairs .

Scaffold-Hopping Experiments Comparing Phenoxyacetamide and Benzamide Cores

For teams exploring core-hopping strategies, CAS 1797558-97-4 serves as the phenoxyacetamide representative to be benchmarked against the 3,4-dichlorobenzamide analog (CAS 1798039-12-9). The predicted LogP differential (−0.4 to −0.7 units) and the additional HBA from the ether oxygen provide distinct physicochemical vectors for assessing scaffold-dependent target engagement and ADME outcomes .

Computational Chemistry and Molecular Docking Validation Studies

The DOT1L virtual screening study by Luo et al. (2016) established that phenoxyacetamide derivatives with diverse substitution patterns can achieve high predicted binding affinity. CAS 1797558-97-4, with its specific 2,4-dichloro- and 2-fluorophenyl substitution, is a suitable test compound for validating and calibrating docking workflows, free energy perturbation (FEP) calculations, and pharmacophore models aimed at epigenetic targets [1].

Quote Request

Request a Quote for 2-(2,4-Dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.